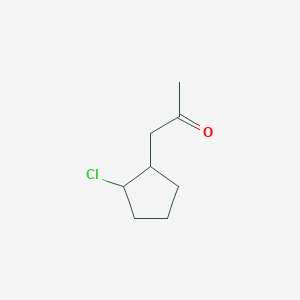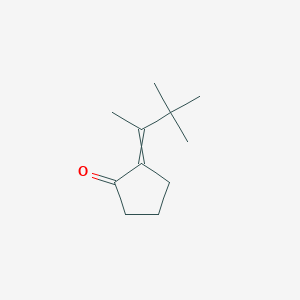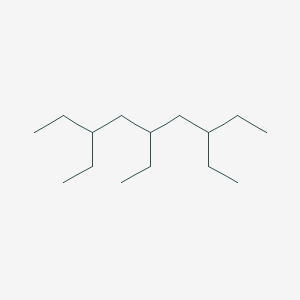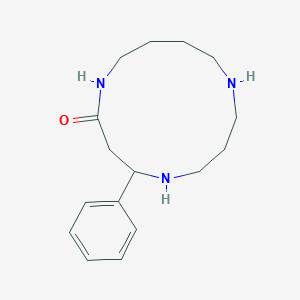
1-(2-Chlorocyclopentyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chlorocyclopentyl)propan-2-one is an organic compound that features a cyclopentane ring substituted with a chlorine atom and a propanone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(2-Chlorocyclopentyl)propan-2-one can be synthesized through several methods. One common approach involves the reaction of 2-chlorocyclopentanone with a suitable alkylating agent under controlled conditions. The reaction typically requires a base to deprotonate the cyclopentanone, followed by the addition of the alkylating agent to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced catalysts, and precise temperature and pressure control to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Chlorocyclopentyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions typically require a strong nucleophile and a suitable solvent, such as dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(2-Chlorocyclopentyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(2-Chlorocyclopentyl)propan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The pathways involved often include binding to active sites or altering the conformation of target proteins, leading to changes in their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentanone: A simpler analog without the chlorine substitution.
2-Chlorocyclopentanone: Similar structure but lacks the propanone group.
Propiophenone: Contains a phenyl group instead of a cyclopentane ring.
Uniqueness
1-(2-Chlorocyclopentyl)propan-2-one is unique due to the presence of both a chlorine-substituted cyclopentane ring and a propanone group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
106347-75-5 |
|---|---|
Formule moléculaire |
C8H13ClO |
Poids moléculaire |
160.64 g/mol |
Nom IUPAC |
1-(2-chlorocyclopentyl)propan-2-one |
InChI |
InChI=1S/C8H13ClO/c1-6(10)5-7-3-2-4-8(7)9/h7-8H,2-5H2,1H3 |
Clé InChI |
JPVDKBMHPDLMGB-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC1CCCC1Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(4-ethenylbenzene)](/img/structure/B14328132.png)
![3-{[(2-Ethoxyethyl)amino]methylidene}-6-methyl-2H-pyran-2,4(3H)-dione](/img/structure/B14328134.png)
![Naphth[1,2-b]oxirene, 1a-(bromomethyl)-1a,2,3,7b-tetrahydro-](/img/structure/B14328141.png)

![1,2,3,4,5-Pentafluoro-6-[2-(4-methylphenyl)ethenyl]benzene](/img/structure/B14328156.png)



![2,2'-[(5-Aminopentyl)azanediyl]di(ethan-1-ol)](/img/structure/B14328189.png)
![N-(4-chlorophenyl)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane-6-carbothioamide](/img/structure/B14328191.png)
![3-[(Tetradecylamino)methyl]-1,3-benzothiazole-2(3H)-thione](/img/structure/B14328203.png)

![{3-[(2-Chloroethyl)sulfanyl]propyl}benzene](/img/structure/B14328213.png)
